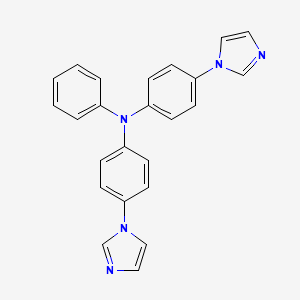
N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” is a complex organic compound featuring multiple imidazole groups Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” typically involves multi-step organic reactions. One possible route could involve:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the imidazole ring to the phenyl group: This step might involve a nucleophilic aromatic substitution reaction where an imidazole derivative reacts with a halogenated benzene compound.
Coupling of the two imidazole-substituted phenyl groups: This could be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could potentially reduce any nitro groups present in the compound to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, “N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” could be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound might be investigated for its potential as an enzyme inhibitor or as a building block for more complex biologically active molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity, due to the presence of imidazole rings which are known to interact with biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.
作用机制
The mechanism of action of “N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The imidazole rings could interact with metal ions or other functional groups in the target molecule, stabilizing the compound’s binding.
相似化合物的比较
Similar Compounds
Benzimidazole: Another compound with a similar imidazole structure, known for its biological activity.
2-Phenylimidazole: A simpler imidazole derivative with applications in medicinal chemistry.
4,5-Diphenylimidazole: A compound with two phenyl groups attached to the imidazole ring, used in various chemical applications.
Uniqueness
“N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” is unique due to the presence of multiple imidazole rings and phenyl groups, which could confer distinct chemical and biological properties compared to simpler imidazole derivatives. This structural complexity might enhance its binding affinity to biological targets or improve its material properties in industrial applications.
属性
分子式 |
C24H19N5 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
4-imidazol-1-yl-N-(4-imidazol-1-ylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C24H19N5/c1-2-4-22(5-3-1)29(23-10-6-20(7-11-23)27-16-14-25-18-27)24-12-8-21(9-13-24)28-17-15-26-19-28/h1-19H |
InChI 键 |
SRABTHMVPIPWSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N3C=CN=C3)C4=CC=C(C=C4)N5C=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


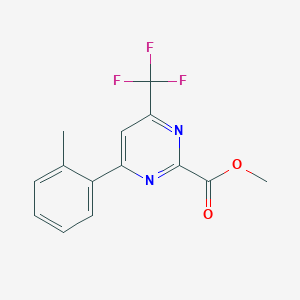

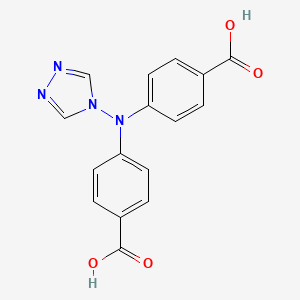
![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)
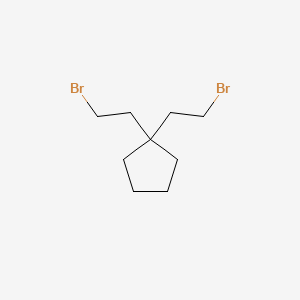

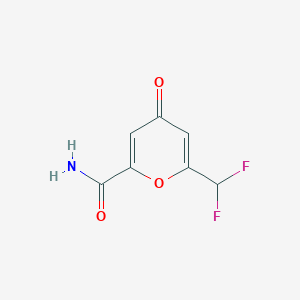
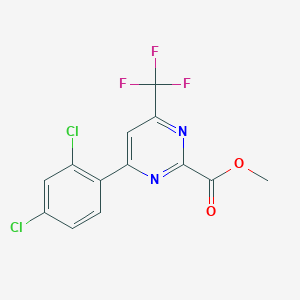
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
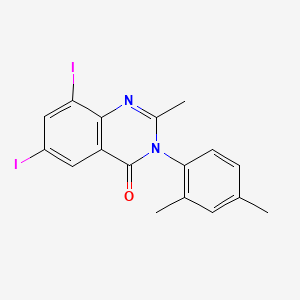
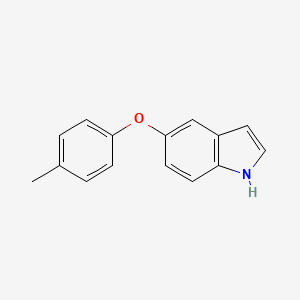
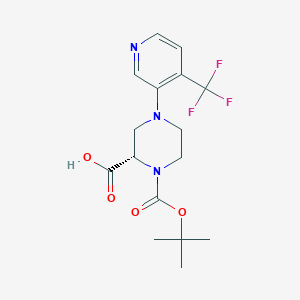
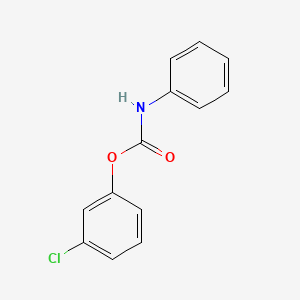
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
